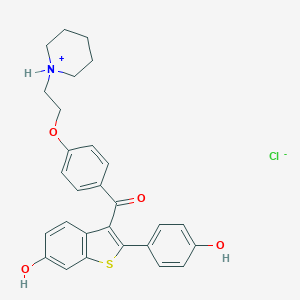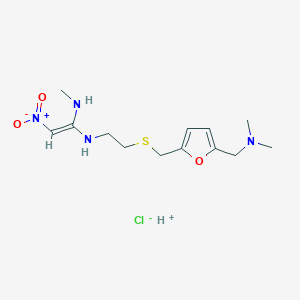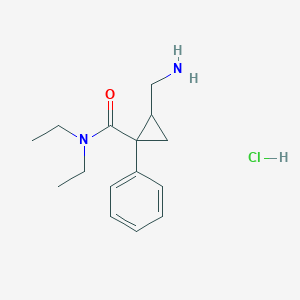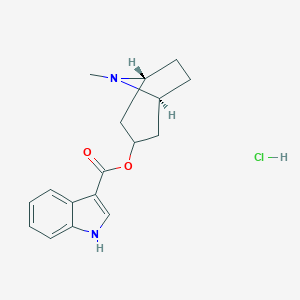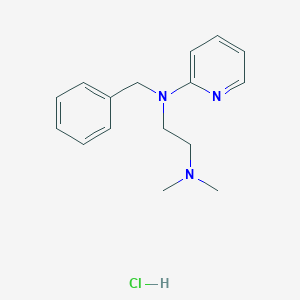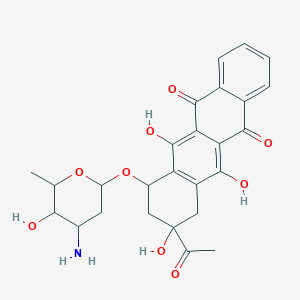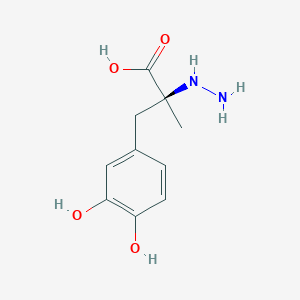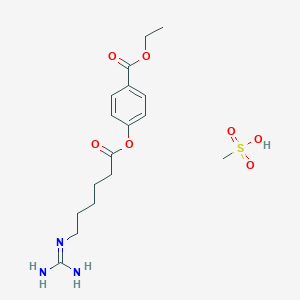
Gabexate mesylate
Overview
Description
Gabexate mesylate is a synthetic serine protease inhibitor . It has been used therapeutically in the treatment of pancreatitis, disseminated intravascular coagulation, and as a regional anticoagulant for hemodialysis .
Molecular Structure Analysis
The molecular formula of Gabexate mesylate is C16H23N3O4 . The molar mass is 321.377 g/mol .Chemical Reactions Analysis
Gabexate mesylate is a competitive inhibitor of serine proteases . It displays high selectivity for TMPRSS2 (Transmembrane protease serine 2) with little or no activity towards several MMPs, caspases, and USPs .Physical And Chemical Properties Analysis
The average weight of Gabexate mesylate is 321.377 and the monoisotopic weight is 321.168856233 . The chemical formula is C16H23N3O4 .Scientific Research Applications
Inhibition of Colon Cancer Growth, Invasion, and Metastasis
Gabexate Mesylate (GM) has been found to inhibit colon cancer growth, invasion, and metastasis by reducing Matrix Metalloproteinases (MMPs) and angiogenesis . The activities of MMPs secreted from colon cancer cells were significantly reduced by GM . It also significantly reduced the invasive ability of colon cancer cells .
Treatment of Traumatic Pancreatitis
GM is a trypsin inhibitor and is mainly used for the treatment of various acute pancreatitis, including traumatic pancreatitis (TP), edematous pancreatitis, and acute necrotizing pancreatitis . A novel thermosensitive in-situ gel of gabexate mesilate (GMTI) was developed to address the frequent intravenous administration needed to keep the blood drug concentration . This GMTI could effectively inhibit pancreatic enzymes, and alleviate the severity of trauma-induced pancreatitis .
Anticoagulant
Gabexate is a synthetic serine protease inhibitor which has been used as an anticoagulant . It is known to decrease the production of inflammatory cytokines .
Treatment of Disseminated Intravascular Coagulation
Gabexate mesylate is a non-antigenic synthetic inhibitor of trypsin-like serine proteinases, which finds therapeutic applications in the treatment of disseminated intravascular coagulation .
Role in Hemodialysis Therapy
Gabexate mesylate also plays the role of an anticoagulant in hemodialysis therapy .
Potential Use in Ischemia-Reperfusion Injury
Gabexate has been investigated for use in ischemia-reperfusion injury .
Mechanism of Action
- This leads to decreased production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gabexate mesylate | |
CAS RN |
56974-61-9 | |
| Record name | Gabexate mesilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




